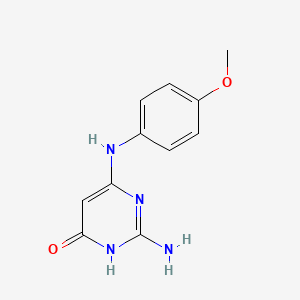

2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

57493-60-4 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

2-amino-4-(4-methoxyanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-9-6-10(16)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,16) |

InChI Key |

HJKQIOHHUZBFTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one typically involves the reaction of 4-methoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-methoxyaniline with 2,4-dichloro-6-amino-pyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physical Properties

Tautomerism and Electronic Effects

- The amino group at position 2 stabilizes the aromatic pyrimidinamine form, unlike hydroxy or thio analogs, which adopt lactam/thiolactam tautomers (). This affects reactivity in biological systems .

Biological Activity

2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with an amino group and a 4-methoxyphenyl moiety, has attracted attention for its biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one is . The compound's structure can be represented as follows:

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes or receptors. It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential anticancer effects, as it may influence cellular pathways related to cell proliferation and apoptosis .

Biological Activity Overview

Research has indicated that 2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one exhibits various biological activities, including:

1. Anticancer Activity

- The compound has shown promising results against several cancer cell lines. For instance, it demonstrated significant growth inhibition in various in vitro studies:

2. Enzyme Inhibition

- The compound has been explored for its potential to inhibit specific enzymes involved in tumor growth. Its ability to bind to enzyme active sites makes it a candidate for further development as an anticancer agent .

3. Antimicrobial Properties

- Preliminary studies suggest that the compound may also possess antimicrobial properties, although detailed investigations are required to confirm these findings .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one and related compounds:

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : Pyrimidine derivatives often target dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS). Computational docking (using AutoDock Vina) can predict binding affinity to DHFR’s active site, guided by structural analogs showing IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in tautomeric forms or hydrogen-bonding networks?

Q. What computational strategies optimize this compound’s binding affinity to DHFR?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess flexibility of the 4-methoxyphenyl group. Modify substituents (e.g., -CF₃, -Cl) guided by free energy perturbation (FEP) calculations to improve binding ΔG by 1-2 kcal/mol .

Q. Why do certain synthetic routes yield <50% product, and how can this be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.